4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone
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Overview
Description
4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a butenone moiety, and a triazinoindole core, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-amine with 4-(2-furyl)-3-buten-2-one in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it may act as an iron chelator, binding to iron ions and disrupting cellular processes that depend on iron. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the triazinoindole core and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole nucleus, known for their wide range of biological activities.
Furan derivatives: Compounds with a furan ring, often used in medicinal chemistry for their diverse reactivity.
Uniqueness
4-(2-furyl)-3-buten-2-one (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its combination of a furan ring, a butenone moiety, and a triazinoindole core
Properties
Molecular Formula |
C18H16N6O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-5-methyl-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C18H16N6O/c1-12(9-10-13-6-5-11-25-13)20-22-18-19-17-16(21-23-18)14-7-3-4-8-15(14)24(17)2/h3-11H,1-2H3,(H,19,22,23)/b10-9+,20-12+ |
InChI Key |
YRHWZIFSEFGQCB-IIASEUIPSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(C3=CC=CC=C3N2C)N=N1)/C=C/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC1=NC2=C(C3=CC=CC=C3N2C)N=N1)C=CC4=CC=CO4 |
Origin of Product |
United States |
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